Mephenytoin-13C,d3

Beschreibung

BenchChem offers high-quality Mephenytoin-13C,d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Mephenytoin-13C,d3 including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C12H14N2O2 |

|---|---|

Molekulargewicht |

222.26 g/mol |

IUPAC-Name |

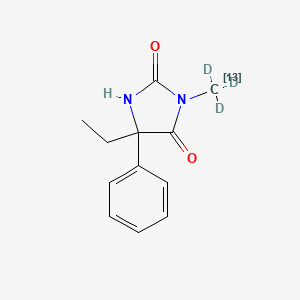

5-ethyl-5-phenyl-3-(trideuterio(113C)methyl)imidazolidine-2,4-dione |

InChI |

InChI=1S/C12H14N2O2/c1-3-12(9-7-5-4-6-8-9)10(15)14(2)11(16)13-12/h4-8H,3H2,1-2H3,(H,13,16)/i2+1D3 |

InChI-Schlüssel |

GMHKMTDVRCWUDX-JVXUGDAPSA-N |

Isomerische SMILES |

[2H][13C]([2H])([2H])N1C(=O)C(NC1=O)(CC)C2=CC=CC=C2 |

Kanonische SMILES |

CCC1(C(=O)N(C(=O)N1)C)C2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Mephenytoin-13C,d3: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mephenytoin-13C,d3 is a stable isotope-labeled derivative of Mephenytoin, an anticonvulsant drug. This isotopically enriched compound serves as an invaluable tool in bioanalytical studies, particularly in pharmacokinetic and metabolic research. Its primary application is as an internal standard in mass spectrometry-based assays for the highly accurate and precise quantification of Mephenytoin and its metabolites in various biological matrices. The incorporation of one carbon-13 atom and three deuterium atoms introduces a known mass shift, allowing for clear differentiation from the unlabeled analyte without significantly altering its chemical and physical properties. This technical guide provides a comprehensive overview of Mephenytoin-13C,d3, including its chemical properties, a general synthetic approach, its metabolic pathway, and detailed experimental protocols for its use in research.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Mephenytoin-13C,d3 is presented in the table below. This data is crucial for the development of analytical methods and for understanding its behavior in biological systems.

| Property | Value |

| IUPAC Name | 5-ethyl-5-phenyl-3-(trideuteriomethyl)imidazolidine-2,4-dione |

| Molecular Formula | C₁₂H₁₁¹³CD₃N₂O₂ |

| Molecular Weight | Approximately 222.27 g/mol |

| CAS Number | Not available |

| Appearance | Typically a white to off-white solid |

| Solubility | Soluble in organic solvents such as methanol and acetonitrile |

Synthesis

-

Synthesis of the Hydantoin Core: The synthesis would begin with the formation of the 5-ethyl-5-phenylhydantoin core. This is typically achieved through the Bucherer-Bergs reaction or a similar multi-component reaction involving an aldehyde or ketone (in this case, likely propiophenone), a cyanide source (e.g., potassium cyanide), and a carbonate source (e.g., ammonium carbonate).

-

Introduction of the Isotopically Labeled Methyl Group: The key step for creating Mephenytoin-13C,d3 is the N-methylation of the 5-ethyl-5-phenylhydantoin precursor. This would be accomplished using an isotopically labeled methylating agent, such as iodomethane-¹³C,d₃ (¹³CD₃I) or dimethyl sulfate-¹³C₂,d₆. The reaction is typically carried out in the presence of a base to deprotonate the hydantoin nitrogen, facilitating the nucleophilic attack on the labeled methyl group.

-

Purification: The final product would be purified using standard chromatographic techniques, such as column chromatography or preparative high-performance liquid chromatography (HPLC), to ensure high purity and isotopic enrichment. The identity and purity of the final product would be confirmed by techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Metabolic Pathway of Mephenytoin

Mephenytoin is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, with CYP2C19 playing a major role. Understanding this pathway is critical for interpreting pharmacokinetic data and for designing drug-drug interaction studies. The major metabolic transformations include aromatic hydroxylation and N-demethylation.

Use as an Internal Standard in Bioanalytical Methods

Mephenytoin-13C,d3 is an ideal internal standard for the quantification of Mephenytoin in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its co-elution with the analyte and similar ionization efficiency compensate for variations in sample preparation and instrument response, leading to high accuracy and precision.

Experimental Protocol: Quantification of Mephenytoin in Human Plasma

This section provides a detailed, representative protocol for the quantification of Mephenytoin in human plasma using Mephenytoin-13C,d3 as an internal standard.

1. Materials and Reagents:

-

Mephenytoin reference standard

-

Mephenytoin-13C,d3 internal standard

-

HPLC-grade methanol and acetonitrile

-

Formic acid

-

Ultrapure water

-

Human plasma (blank)

2. Preparation of Stock and Working Solutions:

-

Mephenytoin Stock Solution (1 mg/mL): Accurately weigh and dissolve Mephenytoin in methanol.

-

Mephenytoin-13C,d3 Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve Mephenytoin-13C,d3 in methanol.

-

Working Solutions: Prepare serial dilutions of the Mephenytoin stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples. Prepare a working solution of the Mephenytoin-13C,d3 internal standard at an appropriate concentration (e.g., 100 ng/mL) in methanol.

3. Sample Preparation (Protein Precipitation):

4. LC-MS/MS Conditions:

| Parameter | Condition |

| LC System | Agilent 1290 Infinity II or equivalent |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| MS System | Sciex Triple Quad 6500+ or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Mephenytoin: m/z 219.1 → 190.1; Mephenytoin-13C,d3: m/z 223.1 → 194.1 |

| Collision Energy | Optimized for each transition |

5. Method Validation:

A full validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA). The following parameters should be assessed:

| Validation Parameter | Typical Acceptance Criteria |

| Linearity | r² ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; precision and accuracy within ±20% |

| Precision (Intra- and Inter-day) | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ) |

| Accuracy (Intra- and Inter-day) | Within ±15% of nominal concentration (±20% at LLOQ) |

| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% |

| Recovery | Consistent and reproducible |

| Stability (Freeze-thaw, bench-top, long-term) | Analyte concentration within ±15% of initial concentration |

Representative Quantitative Data:

While a complete validation dataset for a method using Mephenytoin-13C,d3 is not publicly available, the following table presents typical performance data from a validated LC-MS/MS method for Mephenytoin in a biological matrix, which would be expected to be similar for a method employing Mephenytoin-13C,d3 as the internal standard.

| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%Bias) |

| Mephenytoin | 1 - 1000 | 1 | 2.5 - 6.8 | 3.1 - 7.5 | -5.2 to 4.8 |

Conclusion

Mephenytoin-13C,d3 is an essential tool for researchers in drug metabolism and pharmacokinetics. Its use as an internal standard in LC-MS/MS assays ensures the generation of high-quality, reliable data for the quantification of Mephenytoin in biological matrices. The information provided in this technical guide offers a solid foundation for the development and validation of robust bioanalytical methods, contributing to a deeper understanding of the pharmacology of Mephenytoin.

An In-depth Technical Guide on the Core Mechanism of Action of Mephenytoin-¹³C,d₃

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mephenytoin is a hydantoin-class anticonvulsant drug historically used in the treatment of epilepsy.[1][2] Its primary therapeutic action is attributed to the modulation of neuronal excitability. The isotopically labeled analog, Mephenytoin-¹³C,d₃, incorporates a stable carbon-13 isotope and three deuterium atoms. This labeling does not fundamentally alter the core mechanism of action but serves as a crucial tool in pharmacokinetic and metabolic studies to elucidate the disposition and biotransformation of the parent compound. This guide provides a detailed examination of the mechanism of action of mephenytoin, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and drug development professionals.

Core Mechanism of Action: Modulation of Voltage-Gated Sodium Channels

The principal mechanism of action of mephenytoin, like other hydantoin anticonvulsants, is the blockade of voltage-gated sodium channels (VGSCs) in neurons.[1][2] This action is both voltage- and use-dependent, meaning the drug preferentially binds to and stabilizes the inactivated state of the sodium channel.

During normal neuronal function, VGSCs cycle through resting, open, and inactivated states to propagate action potentials. In epileptic seizures, neurons exhibit high-frequency firing, leading to an accumulation of VGSCs in the inactivated state. Mephenytoin's higher affinity for the inactivated state makes it more effective at suppressing the excessive neuronal firing characteristic of seizures, while having a lesser effect on normal neuronal activity.[3] By stabilizing the inactivated state, mephenytoin slows the rate of recovery of these channels to the resting state, thereby reducing the number of available channels to fire subsequent action potentials. This ultimately limits the sustained, high-frequency repetitive firing of neurons and prevents the spread of seizure activity in the brain.[1]

Signaling Pathway Diagram

Caption: Mechanism of action of Mephenytoin on voltage-gated sodium channels.

The Role of Isotopic Labeling in Mephenytoin-¹³C,d₃

Mephenytoin-¹³C,d₃ is a stable isotope-labeled version of mephenytoin. The incorporation of ¹³C and deuterium (d₃) serves distinct purposes in research:

-

¹³C Labeling : The carbon-13 atom acts as a tracer that can be detected by mass spectrometry. This allows researchers to differentiate the drug from its endogenous counterparts and accurately quantify its concentration in biological samples. It is particularly useful in metabolic studies to trace the fate of the carbon skeleton of the drug molecule.

-

Deuterium (d₃) Labeling : The substitution of hydrogen with deuterium atoms creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This is known as the kinetic isotope effect. Since the cleavage of C-H bonds is often a rate-limiting step in drug metabolism by cytochrome P450 enzymes, deuteration at metabolically active sites can slow down the rate of metabolism. This can lead to a longer half-life and altered pharmacokinetic profile of the drug. In the context of Mephenytoin-¹³C,d₃, the deuteration is likely intended to probe the metabolic pathways and quantify the impact of altering the metabolic rate.

Metabolism of Mephenytoin

Mephenytoin undergoes extensive metabolism in the liver, primarily by cytochrome P450 enzymes. The major metabolic pathways are:

-

Aromatic Hydroxylation : The primary metabolic pathway for the (S)-enantiomer of mephenytoin is 4'-hydroxylation, catalyzed predominantly by CYP2C19.[4][5] This reaction is subject to genetic polymorphism, leading to different metabolizer phenotypes (poor, intermediate, and extensive metabolizers).[6]

-

N-Demethylation : Mephenytoin is also N-demethylated to form its active metabolite, 5-ethyl-5-phenylhydantoin, also known as Nirvanol.[7] This pathway is thought to be mediated by other CYP enzymes, including CYP2B6.

The isotopic labeling in Mephenytoin-¹³C,d₃ is a powerful tool to precisely study these metabolic routes and the influence of genetic polymorphisms on drug clearance.

Metabolic Pathway Diagram

Caption: Major metabolic pathways of Mephenytoin.

Quantitative Data Summary

The following tables summarize key quantitative data for mephenytoin and its active metabolite, Nirvanol.

Table 1: Pharmacokinetic Parameters of Mephenytoin and Nirvanol

| Parameter | Mephenytoin | Nirvanol (Active Metabolite) | Reference |

| Plasma Half-Life (t½) | ~17 hours | ~114 hours | [8] |

| Peak Plasma Concentration (Cmax) after 50 mg oral dose | ~0.48 µg/mL | ~0.37 µg/mL | [8] |

| Peak Plasma Concentration (Cmax) after 400 mg oral dose | ~3.9 µg/mL | ~2.5 µg/mL | [8] |

| Steady-State Concentration (Css) on 400 mg daily | ~1.5 µg/mL | ~18 µg/mL | [8] |

Table 2: Anticonvulsant Activity of Mephenytoin and Nirvanol

| Parameter | Mephenytoin | Nirvanol | Reference |

| Maximal Electroshock Seizure (MES) Test ED₅₀ (30 min post-administration) | 42 mg/kg (i.p. in mice) | 23 mg/kg (i.p. in mice) | [7] |

| Maximal Electroshock Seizure (MES) Test ED₅₀ (2 hr post-administration) | 35 mg/kg (i.p. in mice) | 30 mg/kg (i.p. in mice) | [7] |

Table 3: In Vitro Activity of Hydantoin Anticonvulsants

| Compound | Target | Assay | Value | Reference |

| Phenytoin (structurally related) | Voltage-gated sodium channels (Naᵥ1.5) | Tonic block | IC₅₀ ~10 µM | [9] |

| Phenytoin (structurally related) | Neuronal voltage-gated sodium channels | Inactivated state binding | Affinity ~9 to 19 µM | [3] |

Key Experimental Protocols

Maximal Electroshock Seizure (MES) Test

This is a widely used preclinical screening model for generalized tonic-clonic seizures.[10]

-

Objective: To assess the ability of a compound to prevent the spread of seizures.

-

Animals: Male CF-1 or C57BL/6 mice, or Sprague-Dawley rats.[10]

-

Procedure:

-

Administer the test compound (e.g., Mephenytoin) or vehicle control at various doses and time points.[10]

-

At the time of peak effect, apply a 60 Hz alternating current (50 mA in mice, 150 mA in rats) for 0.2 seconds via corneal electrodes.[10] The corneas are pre-treated with a local anesthetic and saline.[10]

-

Observe the seizure phenotype, which is characterized by tonic extension of the hindlimbs.[10]

-

-

Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. An animal is considered protected if this is prevented.[10] The ED₅₀ (the dose that protects 50% of the animals) is then calculated.[10]

Caption: Workflow for the Maximal Electroshock Seizure (MES) Test.

Whole-Cell Patch Clamp Electrophysiology

This technique is used to study the effects of a compound on the ion channels of a single neuron.[11]

-

Objective: To characterize the inhibitory effects of mephenytoin on voltage-gated sodium channels.

-

Cell Preparation: Use a cell line (e.g., HEK293) stably or transiently expressing the desired sodium channel subtype (e.g., Naᵥ1.2).[12]

-

Solutions:

-

Procedure:

-

A glass micropipette filled with intracellular solution is brought into contact with the cell membrane to form a high-resistance seal (giga-ohm seal).[12]

-

The membrane patch is ruptured to achieve the whole-cell configuration, allowing electrical access to the cell's interior.[12]

-

The cell is held at a specific membrane potential (voltage-clamp mode), and voltage steps are applied to elicit sodium currents.[11]

-

Mephenytoin is applied to the cell via perfusion, and the changes in the sodium current (e.g., reduction in amplitude, changes in inactivation kinetics) are recorded.[11]

-

-

Endpoint: The concentration-dependent block of the sodium current is measured to determine parameters like the IC₅₀ (the concentration that inhibits 50% of the current).

Caption: Workflow for Whole-Cell Patch Clamp Electrophysiology.

Conclusion

Mephenytoin exerts its anticonvulsant effects primarily by blocking voltage-gated sodium channels in a use- and voltage-dependent manner, thereby suppressing the high-frequency neuronal firing associated with seizures. The isotopically labeled analog, Mephenytoin-¹³C,d₃, is an indispensable tool for elucidating the complex pharmacokinetics and metabolism of this drug, particularly the roles of CYP2C19 and the formation of its active metabolite, Nirvanol. The quantitative data and experimental protocols provided in this guide offer a comprehensive technical overview for researchers and professionals in the field of drug development, facilitating further investigation and understanding of this class of anticonvulsants.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Mephenytoin | C12H14N2O2 | CID 4060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Molecular Model of Anticonvulsant Drug Binding to the Voltage-Gated Sodium Channel Inner Pore - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evidence that CYP2C19 is the major (S)-mephenytoin 4'-hydroxylase in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Genetic polymorphism of S-mephenytoin 4'-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Population pharmacokinetics of S-mephenytoin and its metabolites S-nirvanol and S-4-hydroxymephenytoin in CYP2C19 poor, intermediate and extensive metabolizers. [page-meeting.org]

- 7. The metabolism of 3-methyl-5-ethyl-5-phenylhydantoin (mephenytoin) to 5-ethyl-5-phenylhydantoin (Nirvanol) in mice in relation to anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Disposition of mephenytoin and its metabolite, nirvanol, in epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Therapeutic potential for phenytoin: targeting Nav1.5 sodium channels to reduce migration and invasion in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 11. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 12. benchchem.com [benchchem.com]

- 13. docs.axolbio.com [docs.axolbio.com]

Mephenytoin-13C,d3: A Technical Guide for Advanced Drug Metabolism and Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Mephenytoin-13C,d3, a stable isotope-labeled analog of Mephenytoin. This document is intended to serve as a core resource for professionals in drug development and metabolic research, offering detailed data, experimental protocols, and pathway visualizations to support advanced scientific inquiry.

Core Compound Data

Mephenytoin-13C,d3 is a valuable tool in drug metabolism studies, primarily utilized as an internal standard for the accurate quantification of Mephenytoin in complex biological matrices. Its isotopic labeling ensures that its chemical and physical properties are nearly identical to the parent compound, while its distinct mass allows for clear differentiation in mass spectrometry-based assays.

| Property | Value |

| CAS Number | 1261398-53-1 |

| Molecular Weight | 222.26 g/mol |

| Chemical Formula | C₁₁¹³CH₁₁D₃N₂O₂ |

Metabolic Pathways and Bioactivation

Mephenytoin undergoes extensive metabolism in vivo, primarily mediated by the cytochrome P450 (CYP) enzyme system. The major metabolic pathways include aromatic hydroxylation and N-demethylation. Understanding these pathways is critical for interpreting pharmacokinetic data and assessing potential drug-drug interactions.

The primary metabolic pathway of Mephenytoin is the stereoselective 4'-hydroxylation of the S-enantiomer, a reaction predominantly catalyzed by the polymorphic enzyme CYP2C19. This metabolic route is a key determinant of inter-individual variability in Mephenytoin clearance. A secondary pathway involves N-demethylation to form Nirvanol (5-ethyl-5-phenylhydantoin), which is primarily mediated by CYP2B6.

Metabolic pathways of Mephenytoin-13C,d3.

Experimental Protocols

The use of Mephenytoin-13C,d3 as an internal standard is crucial for accurate and precise quantification of Mephenytoin in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a representative experimental protocol for the analysis of Mephenytoin in human plasma.

Objective: To quantify the concentration of Mephenytoin in human plasma using a validated LC-MS/MS method with Mephenytoin-13C,d3 as an internal standard.

Materials:

-

Human plasma samples

-

Mephenytoin analytical standard

-

Mephenytoin-13C,d3 (Internal Standard)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

-

Protein precipitation plates or tubes

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample, add 150 µL of a solution of Mephenytoin-13C,d3 in acetonitrile (e.g., 100 ng/mL).

-

Vortex mix for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile/Methanol (1:1, v/v)

-

Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% B to 95% B over 5 minutes).

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Mephenytoin: To be optimized based on instrumentation (e.g., Q1: 219.1 -> Q3: 190.1)

-

Mephenytoin-13C,d3: To be optimized based on instrumentation (e.g., Q1: 223.1 -> Q3: 194.1)

-

-

Source Parameters: Optimize source temperature, gas flows, and voltages for maximum signal intensity.

-

-

-

Data Analysis:

-

Quantify Mephenytoin concentrations by calculating the peak area ratio of the analyte to the internal standard (Mephenytoin-13C,d3).

-

Generate a calibration curve using standards of known Mephenytoin concentrations and a fixed concentration of the internal standard.

-

LC-MS/MS analytical workflow for Mephenytoin.

In-depth Technical Guide: Pharmacokinetics of Mephenytoin-13C,d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mephenytoin, an anticonvulsant drug, is a well-established probe substrate for phenotyping the activity of the cytochrome P450 enzymes CYP2C19 and CYP2B6. Its stereoselective metabolism makes it a valuable tool in drug development and clinical pharmacology to assess the potential for drug-drug interactions and to understand interindividual variability in drug metabolism. The use of stable isotope-labeled versions of mephenytoin, such as Mephenytoin-13C,d3, allows for tracer studies where the metabolism of the labeled drug can be distinguished from the unlabeled drug, providing a powerful method for investigating enzyme kinetics and metabolic pathways in vivo without the use of radioactive isotopes.

This technical guide provides a comprehensive overview of the pharmacokinetics of Mephenytoin-13C,d3. Due to the limited availability of direct pharmacokinetic studies on this specific labeled compound in publicly accessible literature, this guide focuses on the foundational principles of mephenytoin pharmacokinetics, the role of its stable isotope-labeled counterpart in research, and the established experimental protocols for its use.

Core Concepts in Mephenytoin Pharmacokinetics

Mephenytoin is a racemic mixture of (S)-mephenytoin and (R)-mephenytoin, each exhibiting distinct metabolic pathways. The 4'-hydroxylation of (S)-mephenytoin is almost exclusively catalyzed by CYP2C19, making the urinary S/R ratio of mephenytoin a reliable indicator of CYP2C19 phenotype. In contrast, (R)-mephenytoin is more slowly metabolized through N-demethylation, a reaction mediated by multiple CYP enzymes, including CYP2B6.

The key pharmacokinetic parameters of unlabeled mephenytoin provide a baseline for understanding the expected behavior of its isotope-labeled form. A single-dose study in adult patients on stable anticonvulsant regimens reported the following pharmacokinetic parameters for mephenytoin:

| Parameter | Value | Reference |

| Time to Peak Concentration (Tmax) | 1 hour | [1] |

| Half-life (t1/2) | 7 hours | [1] |

The primary metabolite of mephenytoin, 5-ethyl-5-phenylhydantoin (Nirvanol), has a significantly longer half-life of 96 hours, contributing to the overall anticonvulsant effect.[1]

The Role of Mephenytoin-13C,d3 in Pharmacokinetic Studies

Mephenytoin-13C,d3 is a deuterated and 13C-labeled stable isotope of mephenytoin. The incorporation of stable isotopes allows for its differentiation from the endogenous or co-administered unlabeled drug using mass spectrometry-based analytical methods. This is particularly valuable in:

-

Drug-drug interaction studies: To assess the inhibitory or inducing effects of a new chemical entity on CYP2C19 and CYP2B6 without discontinuing a patient's existing mephenytoin therapy.

-

Phenotyping studies: To accurately determine an individual's CYP2C19 metabolic status.

-

Mass balance studies: To trace the metabolic fate of the drug.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of studies involving Mephenytoin-13C,d3. Below are generalized protocols for key experiments.

CYP2C19 Phenotyping using Mephenytoin

A common experimental workflow for CYP2C19 phenotyping using mephenytoin involves the oral administration of a single dose of racemic mephenytoin, followed by urine collection over a specified period. The ratio of (S)-mephenytoin to (R)-mephenytoin is then determined.

In Vitro Drug Interaction Study

To assess the potential of a new drug to inhibit CYP2C19, in vitro experiments using human liver microsomes are conducted. Mephenytoin-13C,d3 can be used as the substrate.

Signaling Pathways

The metabolic pathway of mephenytoin is central to its use as a probe substrate. The key enzymatic steps are the 4'-hydroxylation of the S-enantiomer by CYP2C19 and the N-demethylation of the R-enantiomer.

Conclusion

Mephenytoin-13C,d3 serves as an invaluable tool for researchers, scientists, and drug development professionals in the precise evaluation of CYP2C19 and CYP2B6 activity. While specific pharmacokinetic parameters for this labeled compound are not widely published, the well-established pharmacokinetics of unlabeled mephenytoin provide a strong foundation for its application in sophisticated clinical and in vitro studies. The detailed experimental protocols and understanding of its metabolic pathways outlined in this guide are intended to support the robust design and interpretation of studies utilizing this important research compound. Further research to publicly document the complete pharmacokinetic profile of Mephenytoin-13C,d3 would be beneficial to the scientific community.

References

Mephenytoin-13C,d3: A Technical Guide to its Metabolism and Metabolites

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolism of the anticonvulsant drug mephenytoin, with a specific focus on its isotopically labeled form, Mephenytoin-13C,d3. This document details the metabolic pathways, involved enzymes, and resulting metabolites. It also presents quantitative pharmacokinetic and enzyme kinetic data, along with detailed experimental protocols for in vitro and analytical studies.

Introduction to Mephenytoin and Mephenytoin-13C,d3

Mephenytoin is a hydantoin-derivative anticonvulsant used in the treatment of epilepsy. It is a racemic mixture of (S)- and (R)-enantiomers, which undergo stereoselective metabolism in the body. The study of mephenytoin metabolism is of significant interest due to a well-documented genetic polymorphism in one of its primary metabolic pathways, leading to variable drug responses among individuals.

Mephenytoin-13C,d3 is a stable isotope-labeled version of mephenytoin. Such labeled compounds are invaluable in drug metabolism and pharmacokinetic (DMPK) studies. They are chemically identical to the parent drug but can be distinguished by their mass in mass spectrometry. This property makes Mephenytoin-13C,d3 an excellent internal standard for quantitative bioanalytical assays, allowing for precise and accurate measurement of mephenytoin and its metabolites in biological matrices.[1][2]

Mephenytoin Metabolism: Pathways and Key Enzymes

The metabolism of mephenytoin primarily occurs in the liver and proceeds via two major pathways: 4'-hydroxylation and N-demethylation. These pathways are catalyzed by specific cytochrome P450 (CYP) enzymes.

Aromatic Hydroxylation

The principal metabolic pathway for the (S)-enantiomer of mephenytoin is aromatic hydroxylation at the 4'-position of the phenyl ring, forming (S)-4'-hydroxymephenytoin. This reaction is almost exclusively catalyzed by the enzyme CYP2C19 .[3][4] The activity of CYP2C19 is subject to genetic polymorphism, which gives rise to two main phenotypes:

-

Extensive Metabolizers (EMs): Individuals with normal CYP2C19 function who efficiently metabolize (S)-mephenytoin.

-

Poor Metabolizers (PMs): Individuals with deficient CYP2C19 activity, leading to significantly reduced clearance of (S)-mephenytoin.[3][5]

This polymorphism is a critical factor in determining individual patient response to mephenytoin, with poor metabolizers being at a higher risk of adverse effects due to drug accumulation.

N-demethylation

The second major metabolic pathway is the N-demethylation of the methyl group at the N-3 position of the hydantoin ring, which produces the active metabolite Nirvanol (5-ethyl-5-phenylhydantoin). This pathway is the primary route of metabolism for the (R)-enantiomer of mephenytoin. The N-demethylation of mephenytoin is primarily mediated by CYP2B6 , with a minor contribution from CYP2C9 .[4]

The following diagram illustrates the primary metabolic pathways of mephenytoin.

References

- 1. A Sensitive and Specific CYP Cocktail Assay for the Simultaneous Assessment of Human Cytochrome P450 Activities in Primary Cultures of Human Hepatocytes using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A UPLC-MS/MS assay of the “Pittsburgh Cocktail”: six CYP probe-drug/metabolites from human plasma and urine using stable isotope dilution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Population pharmacokinetics of S-mephenytoin and its metabolites S-nirvanol and S-4-hydroxymephenytoin in CYP2C19 poor, intermediate and extensive metabolizers. [page-meeting.org]

- 4. Figure I from Assessment of urinary mephenytoin metrics to phenotype for CYP 2 C 19 and CYP 2 B 6 activity | Semantic Scholar [semanticscholar.org]

- 5. page-meeting.org [page-meeting.org]

Safeguarding Research: A Comprehensive Technical Guide to the Safe Handling of Mephenytoin-13C,d3 in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety protocols and handling procedures for Mephenytoin-13C,d3 in a laboratory setting. While isotopically labeled compounds like Mephenytoin-13C,d3 are chemically identical to their parent compounds in terms of reactivity and biological activity, it is imperative to handle them with the same level of caution due to their inherent toxicological properties. This document outlines the known hazards, exposure control measures, and emergency procedures to ensure the safety of all personnel.

Introduction to Mephenytoin-13C,d3

Mephenytoin-13C,d3 is a stable isotope-labeled version of Mephenytoin, an anticonvulsant drug. The incorporation of carbon-13 and deuterium atoms allows its use as an internal standard in quantitative bioanalytical assays, such as mass spectrometry, for pharmacokinetic and metabolic studies. Mephenytoin is a substrate for the cytochrome P450 enzymes CYP2C19 and CYP2B6.[1] Due to its toxicological profile, stringent adherence to safety protocols is mandatory during its handling and use.

Hazard Identification and Safety Data Summary

The safety profile of Mephenytoin-13C,d3 is considered identical to that of Mephenytoin. Based on the available Safety Data Sheets (SDS) for Mephenytoin, the compound is classified as hazardous.

GHS Hazard Statements:

-

H301 + H311 + H331: Toxic if swallowed, in contact with skin, or if inhaled.

-

H373: May cause damage to organs (Kidney, Liver, spleen) through prolonged or repeated exposure.

-

H410: Very toxic to aquatic life with long-lasting effects.

The quantitative safety and physical property data for Mephenytoin and its isotopically labeled forms are summarized in the table below.

| Property | Mephenytoin | Mephenytoin-d3 | Mephenytoin-13C,d3 | Reference |

| Molecular Formula | C₁₂H₁₄N₂O₂ | C₁₂H₁₁D₃N₂O₂ | C₁₁¹³CH₁₁D₃N₂O₂ | [2][3] |

| Molecular Weight | 218.25 g/mol | 221.27 g/mol | Not directly available, calculated based on isotopes | [2][3] |

| CAS Number | 50-12-4 | 1185101-86-3 | 1261398-53-1 | [1][2][3] |

| Melting Point | 135 - 137 °C | Not available | Not available | [4] |

| Solubility | Soluble in ethanol. | Not available | Not available | [2] |

| GHS Pictograms | Skull and crossbones, Health hazard, Environmental hazard | Not available, assumed same as Mephenytoin | Not available, assumed same as Mephenytoin | |

| Hazard Statements | H301+H311+H331, H373, H410 | Not available, assumed same as Mephenytoin | Not available, assumed same as Mephenytoin | |

| Precautionary Statements | P260, P264, P270, P271, P273, P280 | Not available, assumed same as Mephenytoin | Not available, assumed same as Mephenytoin |

Experimental Protocols and Handling Procedures

Strict adherence to the following protocols is essential to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield must be worn at all times.

-

Hand Protection: Nitrile or other appropriate chemical-resistant gloves are mandatory. Gloves should be inspected before use and changed frequently, especially after direct contact with the compound.

-

Body Protection: A laboratory coat must be worn. For procedures with a high risk of splashing, a chemical-resistant apron is recommended.

-

Respiratory Protection: If working with the solid compound outside of a certified chemical fume hood, a NIOSH-approved respirator with an appropriate particulate filter is required.

Engineering Controls

-

All work involving the handling of solid Mephenytoin-13C,d3 or concentrated solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.

-

A safety shower and eyewash station must be readily accessible in the laboratory.

Handling and Storage

-

Receiving and Unpacking: Visually inspect packages for any signs of damage or leakage upon receipt. Unpack in a well-ventilated area, preferably within a fume hood.

-

Weighing: Weighing of the solid compound must be conducted in a fume hood or a ventilated balance enclosure.

-

Solution Preparation: Prepare solutions in a fume hood. Avoid generating dust or aerosols.

-

Storage: Store Mephenytoin-13C,d3 in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.[5] It should be stored away from strong oxidizing agents.[6] Follow the specific storage temperature recommendations provided by the supplier, which is typically at room temperature or refrigerated.[1][4]

-

Disposal: Dispose of all waste materials contaminated with Mephenytoin-13C,d3 as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash.

First Aid Measures

-

Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. If the individual is conscious, rinse their mouth with water. Seek immediate medical attention.

Visualized Workflows and Pathways

To further clarify the safe handling procedures and the biological context of Mephenytoin-13C,d3, the following diagrams are provided.

Caption: A logical workflow for the safe handling of Mephenytoin-13C,d3 in a laboratory setting.

Caption: A simplified diagram of the metabolic pathway of Mephenytoin.

Conclusion

The safe handling of Mephenytoin-13C,d3 is paramount for protecting laboratory personnel and the environment. By understanding its hazardous properties, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to the established handling and disposal protocols, researchers can minimize the risks associated with this compound. This guide serves as a critical resource for fostering a strong safety culture in any laboratory working with Mephenytoin-13C,d3.

References

- 1. Mephenytoin-13C,d3 | Stable Isotope | MedChemExpress [medchemexpress.eu]

- 2. Mephenytoin | C12H14N2O2 | CID 4060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rac Mephenytoin-d3 | C12H14N2O2 | CID 45039694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. fishersci.com [fishersci.com]

Deuterated Mephenytoin: A Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of deuterated mephenytoin, a critical tool in pharmaceutical research. This document details its synthesis, analytical methodologies, and applications, with a focus on its use as an internal standard in pharmacokinetic and metabolic studies.

Introduction to Deuterated Mephenytoin

Mephenytoin, an anticonvulsant drug, is a well-established probe substrate for cytochrome P450 2C19 (CYP2C19), a key enzyme in drug metabolism.[1][2] Genetic polymorphisms in the CYP2C19 gene can lead to significant inter-individual variability in the metabolism of numerous clinically important drugs.[3] Deuterated mephenytoin, in which one or more hydrogen atoms are replaced with deuterium, serves as an ideal internal standard for the quantitative analysis of mephenytoin and its metabolites in biological matrices.[4][5][6] The increased mass of the deuterated analog allows for its clear distinction from the unlabeled drug in mass spectrometry, while its nearly identical physicochemical properties ensure similar behavior during sample preparation and chromatographic separation.[7] This guide will explore the synthesis, analysis, and application of deuterated mephenytoin in research settings.

Synthesis of Deuterated Mephenytoin

A potential synthetic approach, based on the synthesis of tritiated (S)-mephenytoin, involves the introduction of deuterium at the phenyl ring.[8] This can be achieved through catalytic reduction of a halogenated mephenytoin precursor with deuterium gas.

Hypothetical Synthesis Workflow:

Caption: Hypothetical workflow for the synthesis of deuterated mephenytoin.

Note: The number and position of deuterium atoms can be controlled by the selection of the halogenated precursor and the reaction conditions. For example, deuteration of a mono-iodinated phenyl ring would yield a mono-deuterated product, while starting with a poly-iodinated precursor would result in a poly-deuterated analog.

Analytical Methodologies

The quantification of mephenytoin and its metabolites using a deuterated internal standard is typically performed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity for complex biological matrices.

Sample Preparation

The choice of sample preparation method depends on the biological matrix being analyzed.

-

Plasma/Serum: Protein precipitation is a common and straightforward method.[9] This involves adding a solvent such as acetonitrile or methanol to the plasma sample to precipitate proteins, followed by centrifugation to separate the supernatant containing the analyte and internal standard.

-

Urine: For urine samples, a "dilute-and-shoot" approach is often sufficient, where the sample is simply diluted with a suitable buffer before injection.[1] To quantify the total amount of metabolites, which are often excreted as glucuronide conjugates, enzymatic hydrolysis with β-glucuronidase is necessary prior to analysis.[1][2][10]

Experimental Protocol: β-Glucuronidase Treatment of Urine Samples [1][2]

-

To 50 µL of urine, add 50 µL of a buffered β-glucuronidase solution (e.g., in 0.2 M sodium acetate buffer, pH 4.3).

-

Incubate the mixture at 37°C for a specified period (e.g., 4-6 hours).

-

Stop the reaction by adding a solvent such as methanol, which also contains the deuterated internal standard.

-

Centrifuge the sample to pellet any precipitate.

-

Transfer the supernatant for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is typically used.

Chromatographic Conditions: Reversed-phase chromatography is commonly employed to separate mephenytoin and its metabolites.

| Parameter | Typical Conditions |

| Column | C18 reversed-phase column (e.g., 100 x 3 mm, 5 µm)[1] |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile or Methanol (or a mixture)[1] |

| Flow Rate | 0.2 - 1.0 mL/min |

| Gradient | A gradient elution is typically used to optimize separation. |

| Injection Volume | 5 - 20 µL |

Mass Spectrometry Conditions: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to selectively detect and quantify the analytes and the internal standard. Ionization is typically achieved using electrospray ionization (ESI) in positive ion mode.

Table 1: Mass Spectrometry Parameters for Mephenytoin and Deuterated Mephenytoin

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| Mephenytoin | 219.1 | 134.1 | Positive ESI |

| Mephenytoin-d3 | 222.1 | 134.1 | Positive ESI |

| 4'-Hydroxymephenytoin | 235.1 | 150.1 | Positive ESI |

| 4'-Hydroxymephenytoin-d3 | 238.1 | 150.1 | Positive ESI |

| Nirvanol (demethylated metabolite) | 205.1 | 134.1 | Positive ESI |

Note: The specific m/z values may vary slightly depending on the instrument and adduct formation. The values presented are representative.

Metabolism of Mephenytoin

The primary metabolic pathway of mephenytoin is aromatic hydroxylation to 4'-hydroxymephenytoin, a reaction predominantly catalyzed by CYP2C19.[11][12] A minor pathway involves N-demethylation to nirvanol.[12]

Caption: Major metabolic pathways of mephenytoin.

Applications in Research

Internal Standard for Quantitative Bioanalysis

The most common application of deuterated mephenytoin is as an internal standard in quantitative bioanalytical methods.[4][5] Its use corrects for variability in sample extraction, matrix effects, and instrument response, thereby improving the accuracy and precision of the measurement of mephenytoin and its metabolites.[6]

Logical Relationship in Quantitative Analysis:

Caption: Use of deuterated mephenytoin as an internal standard.

CYP2C19 Phenotyping and Inhibition Studies

Mephenytoin is the gold standard probe drug for determining CYP2C19 phenotype (e.g., poor, intermediate, extensive, and ultrarapid metabolizers).[3] Accurate quantification of mephenytoin and its primary metabolite, 4'-hydroxymephenytoin, in urine or plasma is essential for these studies. Deuterated mephenytoin is crucial for the precise measurements required in such phenotyping assays.

Furthermore, in vitro studies investigating the potential of new chemical entities to inhibit CYP2C19 often use mephenytoin as the substrate.[11] In these assays, a deuterated internal standard ensures reliable quantification of the formation of 4'-hydroxymephenytoin.

Table 2: Quantitative Data from a Representative CYP2C19 Phenotyping Study

| Parameter | Value | Reference |

| Oral Dose of Mephenytoin | 50 - 100 mg | [1][2] |

| Urine Collection Period | 0 - 12 hours | [10] |

| Lower Limit of Quantification (LLOQ) in Urine | ||

| Mephenytoin | 30 ng/mL | [1] |

| 4'-Hydroxymephenytoin | 20 ng/mL | [1] |

| Nirvanol | 30 ng/mL | [1] |

| Linearity Range in Urine | 15 - 10,000 ng/mL | [1] |

Conclusion

Deuterated mephenytoin is an indispensable tool for researchers in drug metabolism and pharmacokinetics. Its primary role as an internal standard enables accurate and precise quantification of mephenytoin and its metabolites, which is fundamental for CYP2C19 phenotyping, drug-drug interaction studies, and pharmacokinetic characterization. The methodologies outlined in this guide provide a framework for the effective use of deuterated mephenytoin in a research setting. While commercially available, an understanding of its synthesis provides valuable context for its application. As research in personalized medicine and drug development continues to advance, the importance of tools like deuterated mephenytoin in elucidating the intricacies of drug metabolism will only grow.

References

- 1. Quantification of mephenytoin and its metabolites 4'-hydroxymephenytoin and nirvanol in human urine using a simple sample processing method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A UPLC-MS/MS assay of the “Pittsburgh Cocktail”: six CYP probe-drug/metabolites from human plasma and urine using stable isotope dilution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mephenytoin as a probe for CYP2C19 phenotyping: effect of sample storage, intra-individual reproducibility and occurrence of adverse events - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. lcms.cz [lcms.cz]

- 6. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

- 7. resolvemass.ca [resolvemass.ca]

- 8. researchgate.net [researchgate.net]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Assessment of urinary mephenytoin metrics to phenotype for CYP2C19 and CYP2B6 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. High-throughput radiometric CYP2C19 inhibition assay using tritiated (S)-mephenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A major pathway of mephenytoin metabolism in man. Aromatic hydroxylation to p-hydroxymephenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Mephenytoin-13C,d3 in Advancing Drug Metabolism Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope-labeled compounds are indispensable tools in modern drug metabolism and pharmacokinetic (DMPK) studies. This technical guide focuses on the application of Mephenytoin-13C,d3, a stable isotope-labeled analog of mephenytoin, in the comprehensive evaluation of drug metabolism, particularly in the context of cytochrome P450 2C19 (CYP2C19) phenotyping. Mephenytoin has long been established as a probe substrate for assessing CYP2C19 activity, an enzyme notorious for its genetic polymorphism which significantly impacts the metabolism of a wide array of clinically important drugs. The incorporation of ¹³C and deuterium atoms into the mephenytoin structure allows for its use as an ideal internal standard in bioanalytical assays, primarily those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides an in-depth overview of the metabolic pathways of mephenytoin, detailed experimental protocols for in vitro and in vivo studies, and a summary of quantitative data from relevant bioanalytical method validations.

Introduction: Mephenytoin as a Probe for CYP2C19 Activity

Mephenytoin, an anticonvulsant drug, is metabolized in the human liver primarily by CYP2C19. The S-enantiomer of mephenytoin is stereoselectively hydroxylated to 4'-hydroxymephenytoin, a reaction almost exclusively catalyzed by CYP2C19. This specificity makes mephenytoin an excellent in vivo and in vitro probe for determining the phenotypic activity of this enzyme. The genetic polymorphism of the CYP2C19 gene leads to distinct populations of poor, intermediate, extensive, and ultrarapid metabolizers, which can have profound clinical implications for drugs that are substrates of this enzyme.

The use of a stable isotope-labeled internal standard, such as Mephenytoin-13C,d3, is considered the gold standard in quantitative bioanalysis. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring similar behavior during sample preparation, chromatographic separation, and mass spectrometric detection. This minimizes variability and matrix effects, leading to highly accurate and precise quantification of mephenytoin and its metabolites in complex biological matrices like plasma and urine.

Metabolic Pathways of Mephenytoin

The primary metabolic pathways of mephenytoin involve 4'-hydroxylation and N-demethylation.

-

4'-Hydroxylation: The stereoselective hydroxylation of (S)-mephenytoin to (S)-4'-hydroxymephenytoin is the principal metabolic pathway in extensive metabolizers and is almost exclusively mediated by CYP2C19.

-

N-demethylation: Mephenytoin is also N-demethylated to nirvanol (5-ethyl-5-phenylhydantoin), a reaction catalyzed by multiple CYP enzymes, including CYP2B6.

The metabolic ratio of parent drug to its 4'-hydroxy metabolite is a key indicator of CYP2C19 phenotype.

Methodological & Application

Application Note: Quantitative Analysis of Mephenytoin in Biological Matrices using Mephenytoin-13C,d3 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the quantitative analysis of Mephenytoin in biological matrices, such as plasma and urine, using Mephenytoin-13C,d3 as a stable isotope-labeled internal standard (SIL-IS). The method employs liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity. The use of a SIL-IS is the most robust technique for correcting analytical variability, ensuring high accuracy and precision in pharmacokinetic studies and therapeutic drug monitoring.[][2] This note includes comprehensive experimental procedures, instrument parameters, and representative data.

Introduction

Mephenytoin is an anticonvulsant drug used in the treatment of epilepsy.[3] Monitoring its concentration in biological fluids is crucial due to its narrow therapeutic index, non-linear pharmacokinetics, and potential for drug-drug interactions.[4][5][6] Mephenytoin is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2C19, making it a valuable probe substrate for phenotyping studies of this enzyme.[7][8]

Quantitative bioanalysis using LC-MS/MS requires an internal standard to account for variations during sample preparation and analysis. Stable isotope-labeled internal standards are considered the gold standard.[9][10] Mephenytoin-13C,d3 is an ideal SIL-IS for Mephenytoin quantification. Because its chemical and physical properties are nearly identical to the unlabeled analyte, it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects in the MS source.[][2] This allows for highly accurate and precise quantification by measuring the ratio of the analyte to the internal standard, effectively nullifying potential errors from sample loss, injection volume variability, or ion suppression.[]

Principle of Stable Isotope Dilution

The stable isotope dilution technique relies on adding a known quantity of the SIL-IS (Mephenytoin-13C,d3) to samples at the earliest stage of preparation. The SIL-IS and the endogenous analyte behave almost identically through extraction, chromatography, and ionization. The mass spectrometer distinguishes between the light (analyte) and heavy (SIL-IS) forms based on their mass difference. The ratio of their signals is used for quantification, providing a highly reliable measurement that is independent of sample recovery or matrix-induced signal fluctuations.

Caption: Principle of quantification using a stable isotope-labeled internal standard.

Mephenytoin Metabolism

Mephenytoin undergoes extensive metabolism in the liver, primarily through two pathways catalyzed by cytochrome P450 enzymes. The major route is 4'-hydroxylation to form 4'-hydroxymephenytoin, a reaction predominantly catalyzed by CYP2C19.[11] A secondary pathway is N-demethylation to Nirvanol (5-ethyl-5-phenylhydantoin), which is catalyzed by other CYP enzymes, including CYP2B6.[11][12] Because of its reliance on CYP2C19, Mephenytoin is widely used as a probe drug to determine an individual's CYP2C19 metabolic phenotype.[3][7]

Caption: Simplified metabolic pathway of Mephenytoin.

Experimental Protocols

This protocol describes a general method for the analysis of Mephenytoin in human plasma using protein precipitation for sample cleanup, followed by UPLC-MS/MS analysis.

Materials and Reagents

-

Standards: Mephenytoin, Mephenytoin-13C,d3 (analytical grade)

-

Solvents: Acetonitrile, Methanol (LC-MS grade), Formic Acid (analytical grade)

-

Water: Deionized water, 18 MΩ·cm or greater

-

Biological Matrix: Drug-free human plasma for calibration standards and quality controls

-

Labware: Microcentrifuge tubes (1.5 mL), autosampler vials

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Mephenytoin and Mephenytoin-13C,d3 in methanol to prepare individual stock solutions of 1 mg/mL.

-

Working Standard Solutions: Prepare intermediate working solutions of Mephenytoin by serially diluting the primary stock with 50:50 methanol/water. These will be used to spike calibration curve (CAL) and quality control (QC) samples.

-

Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Dilute the Mephenytoin-13C,d3 primary stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used for protein precipitation.

Sample Preparation (Protein Precipitation)

-

Aliquot 50 µL of plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.

-

Add 100 µL of the IS working solution (Mephenytoin-13C,d3 in acetonitrile) to each tube.[13]

-

Vortex mix for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to an autosampler vial.

-

Dilute the supernatant 1:10 with the initial mobile phase (e.g., 95% Mobile Phase A) if necessary to reduce solvent effects.[13]

Caption: General experimental workflow for sample preparation and analysis.

LC-MS/MS Analysis

The following tables provide typical starting parameters for an LC-MS/MS system. These should be optimized for the specific instrumentation used.

Table 1: Suggested Chromatographic Conditions

| Parameter | Value |

|---|---|

| LC System | UPLC System (e.g., Waters Acquity, Thermo Vanquish) |

| Column | Reversed-phase C18, e.g., 50 x 2.1 mm, <2 µm particle size[13][14] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Methanol[13] |

| Flow Rate | 0.4 mL/min[15] |

| Gradient | 5% B to 95% B over 3-5 minutes, re-equilibrate |

| Column Temp | 40 °C |

| Injection Volume | 5 µL[13] |

| Run Time | ~8 minutes[14] |

Table 2: Suggested Mass Spectrometry Conditions | Parameter | Value | | :--- | :--- | | MS System | Triple Quadrupole Mass Spectrometer | | Ionization Mode | Electrospray Ionization (ESI), Positive[15] | | Capillary Voltage | 3.2 kV[15] | | Source Temp | 130 °C[15] | | Desolvation Temp | 300 °C[15] | | Scan Type | Multiple Reaction Monitoring (MRM) | | Analyte | Precursor Ion (m/z) | Product Ion (m/z) | | Mephenytoin | 219.1 | 190.1 (example) | | Mephenytoin-13C,d3 | 223.1 | 194.1 (example) | Note: MRM transitions are instrument-dependent and must be empirically optimized by infusing the pure compound. The product ions shown are illustrative based on potential fragmentation.

Method Performance Characteristics

A validated method should demonstrate acceptable linearity, sensitivity, accuracy, and precision. The data below are representative of typical performance for Mephenytoin assays.

Table 3: Representative Method Validation Data

| Parameter | Result | Reference |

|---|---|---|

| Linearity Range | 3 - 1500 ng/mL (Plasma) | [16] |

| 15 - 10,000 ng/mL (Urine) | [7] | |

| Correlation (r²) | > 0.99 | [16] |

| LLOQ (Plasma) | 3 ng/mL | [16] |

| LLOQ (Urine) | 3 ng/mL | [16] |

| Intra-day Precision (%CV) | < 12.4% | [16] |

| Inter-day Precision (%CV) | < 10.5% | [7] |

| Accuracy (% Nominal) | 87.2 - 108.3% |[16] |

Conclusion

The described LC-MS/MS method utilizing Mephenytoin-13C,d3 as an internal standard provides a robust, sensitive, and accurate platform for the quantification of Mephenytoin in biological matrices. The use of a stable isotope-labeled internal standard is critical for minimizing analytical variability and ensuring data of the highest quality for clinical and research applications, including therapeutic drug monitoring and CYP2C19 phenotyping. The protein precipitation protocol is simple, fast, and suitable for high-throughput analysis.

References

- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 3. sequencing.com [sequencing.com]

- 4. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 5. Clinical decision support of therapeutic drug monitoring of phenytoin: measured versus adjusted phenytoin plasma concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Quantification of mephenytoin and its metabolites 4'-hydroxymephenytoin and nirvanol in human urine using a simple sample processing method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. crimsonpublishers.com [crimsonpublishers.com]

- 10. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mephenytoin | C12H14N2O2 | CID 4060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. MedChemExpress: Master of Bioactive Molecules | Inhibitors, Screening Libraries & Proteins [medchemexpress.eu]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. A UPLC-MS/MS assay of the “Pittsburgh Cocktail”: six CYP probe-drug/metabolites from human plasma and urine using stable isotope dilution - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Sensitive and Specific CYP Cocktail Assay for the Simultaneous Assessment of Human Cytochrome P450 Activities in Primary Cultures of Human Hepatocytes using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Application Note: Quantitative Analysis of Mephenytoin in Human Plasma using Mephenytoin-13C,d3 by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of Mephenytoin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, Mephenytoin-13C,d3, to ensure high accuracy and precision by correcting for matrix effects and variability in sample processing and instrument response.[1][2] This protocol is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, therapeutic drug monitoring, and metabolic phenotyping of cytochrome P450 enzymes, particularly CYP2C19, for which Mephenytoin is a known substrate.[3][4]

Introduction

Mephenytoin is an anticonvulsant drug that is extensively metabolized in the liver, primarily by the polymorphic cytochrome P450 enzyme CYP2C19.[3][4] Due to the genetic variability of CYP2C19, individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers, which can significantly impact the drug's efficacy and potential for adverse effects. Therefore, accurate quantification of Mephenytoin in biological matrices is crucial for clinical and research purposes.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and speed.[5] The use of a stable isotope-labeled internal standard (SIL-IS), such as Mephenytoin-13C,d3, is the preferred approach for quantitative LC-MS/MS analysis.[1][2] A SIL-IS has nearly identical physicochemical properties to the analyte, ensuring that it co-elutes and experiences similar ionization efficiency, which corrects for variations during sample preparation and analysis.[1][2] This application note provides a detailed protocol for the extraction and quantification of Mephenytoin in human plasma using Mephenytoin-13C,d3 as an internal standard.

Experimental

Materials and Reagents

-

Mephenytoin (analytical standard)

-

Mephenytoin-13C,d3 (internal standard)

-

Human plasma (K2-EDTA)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Protein precipitation plates or microcentrifuge tubes

Instrumentation

-

Liquid Chromatograph (e.g., Agilent 1290 Infinity II LC System or equivalent)

-

Tandem Mass Spectrometer (e.g., Sciex QTRAP 6500+ or equivalent)

-

Analytical column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.9 µm particle size)

Sample Preparation

-

Thaw human plasma samples and standards on ice.

-

Spike 50 µL of plasma with 10 µL of Mephenytoin-13C,d3 internal standard working solution (concentration to be optimized based on expected analyte levels).

-

Add 150 µL of acetonitrile to precipitate proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

Liquid Chromatography Conditions

A gradient elution is employed to separate Mephenytoin from endogenous plasma components.

| Parameter | Value |

| Column | C18 Reverse Phase (50 x 2.1 mm, 1.9 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol (50:50, v/v) |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient | See Table 1 |

Table 1: Liquid Chromatography Gradient Program

| Time (min) | % Mobile Phase B |

| 0.0 | 10 |

| 0.5 | 10 |

| 2.5 | 90 |

| 3.5 | 90 |

| 3.6 | 10 |

| 5.0 | 10 |

Mass Spectrometry Conditions

The mass spectrometer is operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to detect and quantify Mephenytoin and Mephenytoin-13C,d3.

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 55 psi |

| Curtain Gas | 35 psi |

| IonSpray Voltage | 5500 V |

| Temperature | 500 °C |

| Collision Gas | Nitrogen |

Table 2: Multiple Reaction Monitoring (MRM) Transitions

| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (CE) | Declustering Potential (DP) |

| Mephenytoin | 219.1 | 132.1 | 25 V | 80 V |

| Mephenytoin-13C,d3 | 223.1 | 136.1 | 25 V | 80 V |

Results and Discussion

Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation. Key validation parameters include:

-

Linearity: The calibration curve should be linear over the desired concentration range, typically with a correlation coefficient (r²) > 0.99.

-

Accuracy and Precision: Inter- and intra-day accuracy and precision should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).

-

Selectivity and Specificity: No significant interfering peaks should be observed at the retention times of Mephenytoin and the internal standard in blank plasma samples.

-

Matrix Effect: The ionization of the analyte should not be significantly suppressed or enhanced by the plasma matrix.

-

Recovery: The extraction efficiency of the analyte from the plasma matrix should be consistent and reproducible.

-

Stability: The stability of the analyte in plasma should be evaluated under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).

Table 3: Representative Quantitative Performance

| Parameter | Result |

| Linear Range | 1 - 2000 ng/mL |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL[6] |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 12% |

| Accuracy (% Bias) | 90 - 110% |

| Extraction Recovery | > 85% |

Workflow Diagram

References

- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. Quantification of mephenytoin and its metabolites 4'-hydroxymephenytoin and nirvanol in human urine using a simple sample processing method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mephenytoin-13C,d3 | Stable Isotope | MedChemExpress [medchemexpress.eu]

- 5. lcms.cz [lcms.cz]

- 6. Enantiospecific separation and quantitation of mephenytoin and its metabolites nirvanol and 4'-hydroxymephenytoin in human plasma and urine by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Mephenytoin in Human Plasma by LC-MS/MS using Mephenytoin-13C,d3 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantification of mephenytoin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Mephenytoin-13C,d3, to ensure high accuracy and precision. A straightforward protein precipitation protocol is utilized for sample preparation, making it suitable for high-throughput analysis. The chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. This method is ideal for pharmacokinetic studies, therapeutic drug monitoring research, and drug metabolism studies involving mephenytoin.

Introduction

Mephenytoin is an anticonvulsant drug primarily metabolized in the liver by the cytochrome P450 enzymes CYP2C19 and CYP2B6.[1][2] Due to genetic polymorphisms in CYP2C19, the metabolism of mephenytoin can vary significantly among individuals, necessitating reliable analytical methods for its monitoring in biological matrices.[3] LC-MS/MS has become the preferred technique for bioanalysis due to its high sensitivity, specificity, and speed.[1][4] The use of a stable isotope-labeled internal standard, such as Mephenytoin-13C,d3, is crucial for correcting for matrix effects and variations in sample processing and instrument response, thereby improving the overall accuracy and precision of the method.[5] This application note provides a comprehensive protocol for the analysis of mephenytoin in human plasma, validated to meet the stringent requirements of bioanalytical research.

Experimental

Materials and Reagents

-

Mephenytoin (analytical standard)

-

Mephenytoin-13C,d3 (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Human plasma (drug-free)

-

Ultrapure water

Sample Preparation

A protein precipitation method is employed for the extraction of mephenytoin and the internal standard from human plasma.

Protocol:

-

Thaw plasma samples at room temperature.

-

Vortex the plasma samples to ensure homogeneity.

-

To a 100 µL aliquot of plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution (Mephenytoin-13C,d3 in 50% methanol).

-

Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial or a 96-well plate.

-

Inject an aliquot of the supernatant into the LC-MS/MS system.

Liquid Chromatography

Chromatographic separation is performed using a UPLC system with a reversed-phase C18 column.

| Parameter | Value |

| Column | C18 Reversed-Phase (e.g., 50 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient | See Table 1 |

Table 1: Gradient Elution Program

| Time (min) | % Mobile Phase B |

| 0.0 | 10 |

| 0.5 | 10 |

| 3.0 | 95 |

| 4.0 | 95 |

| 4.1 | 10 |

| 5.0 | 10 |

Mass Spectrometry

A triple quadrupole mass spectrometer with a positive electrospray ionization (ESI) source is used for detection. The analytes are monitored in Multiple Reaction Monitoring (MRM) mode.

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temp. | 400 °C |

| Gas Flow | Optimized for the specific instrument |

| MRM Transitions | See Table 2 |

Table 2: MRM Transitions and Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Mephenytoin | 219.1 | 134.1 | 100 | 25 |

| Mephenytoin | 219.1 | 106.1 | 100 | 30 |

| Mephenytoin-13C,d3 | 224.1 | 138.1 | 100 | 25 |

| Mephenytoin-13C,d3 | 224.1 | 106.1 | 100 | 30 |

Quantitative transitions are in bold.

Results and Discussion

Method Validation

The analytical method was validated according to established bioanalytical method validation guidelines. The validation parameters included linearity, sensitivity, accuracy, precision, recovery, and matrix effect.

Table 3: Linearity and Sensitivity

| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |

| Mephenytoin | 1 - 1500 | 1 | > 0.995 |

Table 4: Accuracy and Precision

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LQC | 3 | < 10 | 90 - 110 | < 10 | 90 - 110 |

| MQC | 150 | < 8 | 92 - 108 | < 8 | 92 - 108 |

| HQC | 1200 | < 8 | 92 - 108 | < 8 | 92 - 108 |

The method demonstrated excellent linearity over the specified concentration range.[6] The lower limit of quantification (LLOQ) was determined to be 1 ng/mL, providing sufficient sensitivity for pharmacokinetic studies.[6] The intra- and inter-day precision and accuracy were well within the acceptable limits of ±15% (±20% for LLOQ).[7]

Sample Analysis

The developed method was successfully applied to the analysis of mephenytoin in human plasma samples. The use of the stable isotope-labeled internal standard effectively compensated for any matrix-induced ion suppression or enhancement, ensuring reliable quantification. The chromatographic conditions provided good separation of mephenytoin from endogenous plasma components, with a total run time of 5 minutes per sample, allowing for high-throughput analysis.

Conclusion

This application note describes a rapid, sensitive, and specific LC-MS/MS method for the quantification of mephenytoin in human plasma. The use of a stable isotope-labeled internal standard (Mephenytoin-13C,d3) and a simple protein precipitation sample preparation protocol makes this method highly reliable and suitable for routine analysis in a research setting. The method has been validated to demonstrate its accuracy, precision, and robustness for bioanalytical applications.

References

- 1. An improved LC-MS/MS method for simultaneous evaluation of CYP2C9, CYP2C19, CYP2D6 and CYP3A4 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A UPLC-MS/MS assay of the “Pittsburgh Cocktail”: six CYP probe-drug/metabolites from human plasma and urine using stable isotope dilution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development and Validation of an LC-MS/MS Method and Comparison with a GC-MS Method to Measure Phenytoin in Human Brain Dialysate, Blood, and Saliva - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Development and validation of a fast and sensitive UPLC-MS/MS method for the quantification of six probe metabolites for the in vitro determination of cytochrome P450 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ptfarm.pl [ptfarm.pl]

Application Notes and Protocols for CYP2C19 Phenotyping Using Mephenytoin-13C,d3

Introduction

Cytochrome P450 2C19 (CYP2C19) is a critical enzyme in human drug metabolism, responsible for the biotransformation of a wide range of clinically important drugs, including proton pump inhibitors, antidepressants, and the antiplatelet agent clopidogrel.[1][2] Significant interindividual variability in CYP2C19 activity, largely due to genetic polymorphisms, can lead to altered drug efficacy and adverse drug reactions.[3] Phenotyping assays are therefore essential tools in clinical pharmacology and drug development to determine an individual's functional CYP2C19 metabolic capacity.

Mephenytoin has long been established as a probe substrate for assessing CYP2C19 activity.[4] The stereospecific 4'-hydroxylation of (S)-mephenytoin is almost exclusively catalyzed by CYP2C19.[5] The use of a stable isotope-labeled probe, Mephenytoin-13C,d3, offers significant advantages over the unlabeled compound by enabling more precise quantification through isotope dilution mass spectrometry and allowing for co-administration with other drugs to study drug-drug interactions without analytical interference.

These application notes provide detailed protocols for both in vivo and in vitro CYP2C19 phenotyping assays using Mephenytoin-13C,d3 as the probe substrate.

Metabolic Pathway of Mephenytoin-13C,d3

The primary metabolic pathway for (S)-Mephenytoin is 4'-hydroxylation, a reaction predominantly catalyzed by the CYP2C19 enzyme. The use of Mephenytoin-13C,d3 results in the formation of 4'-hydroxy-Mephenytoin-13C,d3.

Part 1: In Vivo CYP2C19 Phenotyping Protocol

This protocol describes an in vivo method to determine an individual's CYP2C19 phenotype by measuring the urinary excretion of 4'-hydroxy-Mephenytoin-13C,d3 following oral administration of Mephenytoin-13C,d3.

Experimental Workflow: In Vivo Assay

Methodology

-

Subject Preparation: Subjects should fast overnight prior to the administration of the probe drug.

-

Drug Administration: A single oral dose of 50-100 mg of Mephenytoin-13C,d3 is administered.[6][7]

-